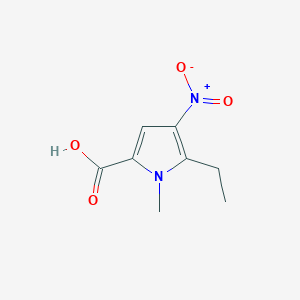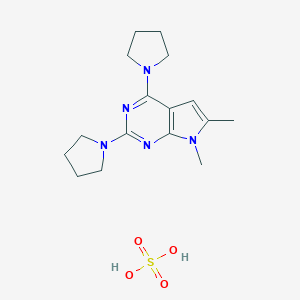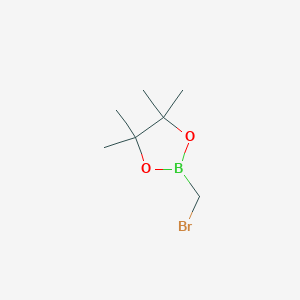
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'ADB-chminaca' and belongs to the class of synthetic cannabinoids. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
ADB-chminaca exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by ADB-chminaca leads to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
ADB-chminaca has been shown to induce various effects on the body, including alterations in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation. ADB-chminaca has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADB-chminaca has several advantages as a research tool, including its potency and selectivity for cannabinoid receptors. It is also relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations, including its potential toxicity and the lack of long-term studies on its effects.
Direcciones Futuras
There are several future directions for the study of ADB-chminaca. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors. Another area of research is the study of the long-term effects of ADB-chminaca on the body. Additionally, ADB-chminaca can be used as a tool to study the role of cannabinoid receptors in various physiological processes, including pain regulation and immune function.
Conclusion:
In conclusion, ADB-chminaca is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including drug development and the study of cannabinoid receptors. Further research is needed to fully understand the effects of ADB-chminaca on the body and its potential applications.
Métodos De Síntesis
The synthesis of ADB-chminaca involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine in the presence of a base. The resulting compound undergoes further reactions to yield ADB-chminaca. Several modifications to this method have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
ADB-chminaca has been extensively studied for its potential applications in various fields of science. It has been used as a research tool in the study of cannabinoid receptors, which play a crucial role in various physiological processes. ADB-chminaca has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
Número CAS |
166115-73-7 |
|---|---|
Nombre del producto |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
Fórmula molecular |
C13H13ClN4O3 |
Peso molecular |
308.72 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19) |
Clave InChI |
XMVWFQNVGJVOKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
Sinónimos |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)







![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
